5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester
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Overview
Description
5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester is a chemical compound with the molecular formula C12H20BIN2O2 and a molecular weight of 362.02 g/mol . This compound is a boronic ester derivative of pyrazole, featuring an iodine atom at the 5-position and an isopropyl group at the 1-position of the pyrazole ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester typically involves the following steps:
Iodination of Pyrazole: The pyrazole ring is iodinated at the 5-position using iodine and a suitable oxidizing agent.
Introduction of Isopropyl Group: The isopropyl group is introduced at the 1-position of the pyrazole ring through alkylation.
Formation of Boronic Ester: The boronic acid group is introduced at the 3-position of the pyrazole ring, followed by esterification with pinacol to form the boronic ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The iodine atom can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester has several scientific research applications:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Used in the development of biologically active molecules and probes for studying biological processes.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic ester for transmetalation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-isopropylpyrazole-3-boronic acid, pinacol ester
- 5-Chloro-1-isopropylpyrazole-3-boronic acid, pinacol ester
- 5-Fluoro-1-isopropylpyrazole-3-boronic acid, pinacol ester
Uniqueness
5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester is unique due to the presence of the iodine atom, which can participate in various substitution reactions, providing a versatile handle for further functionalization . Additionally, the isopropyl group at the 1-position of the pyrazole ring imparts steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions .
Properties
IUPAC Name |
5-iodo-1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BIN2O2/c1-8(2)16-10(14)7-9(15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHCEMRFQYIOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)I)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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